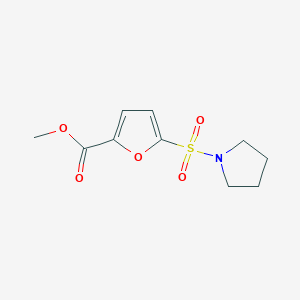
1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to interact with a range of proteins and enzymes, including ion channels, G protein-coupled receptors, and kinases.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, vasodilation, and inhibition of cancer cell proliferation. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful therapeutic agent for a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its well-documented synthesis method, which allows for the production of the compound in high yields. Additionally, its wide range of biochemical and physiological effects make it a versatile tool for researchers in various fields. However, its mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine. Some possible areas of investigation include its potential as a therapeutic agent for conditions such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential interactions with other compounds and signaling pathways. Overall, the potential applications of this compound in scientific research are vast, and further investigation is warranted to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine can be achieved through a multi-step process involving the reaction of piperazine with 2-chlorobenzyl chloride and 4-methoxybenzoyl chloride. This process has been well-documented in the literature and has been successfully used to produce the compound in high yields.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. It has been shown to have a range of effects on these systems, including modulation of neurotransmitter release, vasodilation, and inhibition of cancer cell proliferation.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-8-6-15(7-9-17)19(23)22-12-10-21(11-13-22)14-16-4-2-3-5-18(16)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCSXYDOOENSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)
![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5593111.png)
